molecular formula C18H22O6 B8730355 Methyl mycophenolate

Methyl mycophenolate

Cat. No.: B8730355
M. Wt: 334.4 g/mol
InChI Key: ZPXRQFLATDNYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl mycophenolate involves several steps. One common method includes the esterification of mycophenolic acid with methanol in the presence of a strong acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using Penicillium species. The fermentation broth is then subjected to extraction and purification steps to isolate the desired compound . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially at the hydroxyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Comparison with Similar Compounds

Similar Compounds

    Mycophenolate Mofetil: A prodrug of mycophenolic acid with improved bioavailability.

    Mycophenolate Sodium: Another salt form of mycophenolic acid used for similar medical applications.

    Azathioprine: An immunosuppressant that also inhibits purine synthesis but through a different mechanism.

Uniqueness

Methyl mycophenolate is unique due to its specific inhibition of IMP dehydrogenase, which provides a targeted approach to immunosuppression with fewer side effects compared to other immunosuppressants .

Properties

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate

InChI

InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3

InChI Key

ZPXRQFLATDNYSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O

Origin of Product

United States

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